3-Azido-1,1,2,2-tetrafluoropropane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

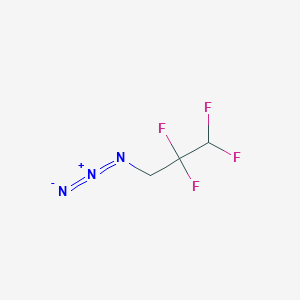

3-Azido-1,1,2,2-tetrafluoropropane is a fluoroalkyl azide reagent known for its high reactivity and versatility in various chemical reactions. This compound, with the molecular formula C3H3F4N3, is particularly notable for its use in copper-catalyzed azide-alkyne cycloaddition (click reaction), which has significant applications in organic synthesis and material sciences .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-1,1,2,2-tetrafluoropropane typically involves the reaction of 2,2,3,3-tetrafluoropropanol with sodium azide in the presence of a suitable solvent such as acetonitrile or dimethyl sulfoxide (DMSO). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired azide compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and automated synthesis platforms to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing the formation of by-products .

Análisis De Reacciones Químicas

Types of Reactions

3-Azido-1,1,2,2-tetrafluoropropane undergoes several types of chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it replaces other functional groups in organic molecules.

Reduction Reactions: The azide group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions: The compound is highly reactive in 1,3-dipolar cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (click reaction), forming 1,2,3-triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents like acetonitrile or DMSO.

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products

Primary Amines: Formed from the reduction of the azide group.

1,2,3-Triazoles: Formed from the cycloaddition reaction with alkynes.

Aplicaciones Científicas De Investigación

3-Azido-1,1,2,2-tetrafluoropropane has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-Azido-1,1,2,2-tetrafluoropropane primarily involves its reactivity as an azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. In cycloaddition reactions, the azide group reacts with alkynes to form 1,2,3-triazoles, a process facilitated by copper(I) catalysts . The formation of triazoles is highly regioselective and efficient, making it a valuable tool in organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

2,2,3,3-Tetrafluoropropyl acrylate: Another fluorinated compound used in polymer synthesis and surface modification.

4-(2,2,3,3-Tetrafluoropropyl)morpholine: Used as an intermediate in the production of medicaments for cardiovascular disorders.

Uniqueness

3-Azido-1,1,2,2-tetrafluoropropane is unique due to its high reactivity and versatility in various chemical reactions. Its ability to participate in click chemistry and form stable triazole rings sets it apart from other fluorinated compounds. Additionally, its applications in bioconjugation and material sciences highlight its importance in both research and industrial settings .

Actividad Biológica

3-Azido-1,1,2,2-tetrafluoropropane (CAS Number: 88192-19-2) is a fluorinated azide compound that has garnered attention in the field of medicinal chemistry and materials science due to its unique structural properties and potential biological applications. This article delves into the biological activity of this compound, highlighting its reactivity, stability, and implications for drug development.

This compound is characterized by the presence of an azide functional group and multiple fluorine atoms. The molecular formula is C3H4F4N4, and it has a molecular weight of 192.09 g/mol. The compound is a colorless liquid at room temperature and exhibits notable thermal stability under standard laboratory conditions.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₄F₄N₄ |

| Molecular Weight | 192.09 g/mol |

| Boiling Point | 30–32 °C |

| Density | 1.020 g/mL at 25 °C |

| Storage Temperature | -20 °C |

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of tetrafluoroethylene with azide anions in a protic medium. This process yields the azide in quantitative yields and demonstrates excellent thermal stability and insensitivity to impact, making it suitable for various synthetic applications .

The compound readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming 1,2,3-triazoles. This reaction pathway is significant for developing new materials and pharmaceuticals due to the bioorthogonality of the azide functionality .

Cytotoxicity

The cytotoxic potential of azide-containing compounds has been explored in various contexts. Compounds with azide groups have been implicated in inducing apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and DNA damage . Further research is needed to establish the cytotoxic profile of this compound specifically.

Case Studies

Case Study 1: Synthesis of Fluorinated Triazoles

A study investigated the synthesis of novel fluorinated triazoles via CuAAC using this compound as a precursor. The resulting triazoles exhibited enhanced biological activity against several pathogens compared to their non-fluorinated counterparts .

Case Study 2: Stability Testing

Thermal stability tests conducted on solutions of this compound revealed no decomposition at elevated temperatures (up to 150 °C), confirming its safety for use in synthetic applications . This stability is crucial for pharmaceutical formulations where temperature fluctuations may occur.

Propiedades

IUPAC Name |

3-azido-1,1,2,2-tetrafluoropropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F4N3/c4-2(5)3(6,7)1-9-10-8/h2H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMWKAMPYXSCJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F4N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.